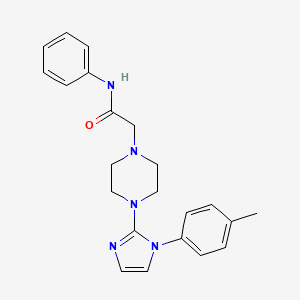

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-18-7-9-20(10-8-18)27-12-11-23-22(27)26-15-13-25(14-16-26)17-21(28)24-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMKHRTYUFYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Piperazine Ring: The imidazole derivative is then reacted with piperazine in the presence of a suitable catalyst.

Introduction of the Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through nucleophilic substitution reactions.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cancer Treatment

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has been studied for its inhibitory effects on various cancer cell lines. Research indicates that compounds with imidazole and piperazine moieties can modulate cellular pathways involved in tumor growth and proliferation.

Case Studies

In a study examining a series of substituted imidazole compounds, it was found that certain derivatives exhibited potent anticancer activity against various human cancer cell lines, including breast and colon cancers. The structure-activity relationship (SAR) analysis indicated that modifications in the piperazine and acetamide portions significantly influenced the anticancer efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with microbial enzymes, potentially leading to inhibition of bacterial growth.

Antitubercular Activity

Recent studies have focused on evaluating the antitubercular properties of related imidazole derivatives. Compounds similar to this compound were tested against Mycobacterium tuberculosis, demonstrating effective inhibition . The mechanism involves targeting specific mycobacterial enzymes, which are crucial for bacterial survival.

Case Studies

In vitro studies have shown that certain derivatives possess significant antimicrobial activity against various strains, including resistant forms of bacteria. These findings suggest that such compounds could be developed into new antibiotics .

Neuropharmacology

The piperazine structure within this compound suggests potential applications in neuropharmacology, particularly in the treatment of anxiety and depression.

Case Studies

Research has indicated that piperazine-containing compounds can enhance serotonergic activity, offering a pathway for developing new antidepressants. Clinical studies are warranted to explore these effects further .

Mechanism of Action

The mechanism of action of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the piperazine ring can enhance binding affinity to biological receptors. The phenyl and p-tolyl groups contribute to the compound’s overall stability and lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives reported in recent studies. Below is a comparative analysis of its key features against analogous compounds, focusing on structural motifs, biological activity, and physicochemical properties.

Key Findings:

Antiproliferative Activity :

- The benzothiazole-acetamide analogue () demonstrated potent cytotoxicity against C6 glioma cells (IC₅₀: 15.67 µg/mL), attributed to the thioether-linked imidazole and benzothiazole groups, which enhance membrane permeability and target engagement .

- The target compound’s p-tolyl-imidazole and piperazine groups may confer similar antiproliferative effects, though experimental validation is required.

Enzyme Inhibition :

- Compound 13 () exhibited anti-inflammatory activity via matrix metalloproteinase (MMP) inhibition, with a molecular weight of 422.54 g/mol and melting point of 289–290°C. Its thiazole ring and methoxyphenyl-piperazine substituent likely contribute to binding specificity .

- The target compound’s imidazole-piperazine scaffold could similarly target MMPs or kinases, but structural differences (phenyl vs. thiazole) may alter selectivity.

Structural Flexibility: highlights triazole-benzodiazole derivatives (e.g., 9c) with strong docking scores for α-glucosidase, emphasizing the role of heterocyclic diversity in modulating activity .

Biological Activity

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations associated with this compound, drawing on diverse research findings and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the imidazole ring and subsequent attachment to piperazine. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

| Technique | Details |

|---|---|

| NMR | Chemical shifts observed at specific ppm values indicate the presence of functional groups. |

| IR | Characteristic absorption bands correspond to functional groups such as amides and imidazoles. |

| Mass Spectrometry | Molecular weight determination confirms the expected molecular formula. |

2.1 Antitumor Activity

Research indicates that derivatives of compounds containing imidazole and piperazine moieties often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Molecules demonstrated that an imidazole-piperazine derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .

2.2 Antimicrobial Properties

N-phenyl derivatives have also been evaluated for their antimicrobial efficacy. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to inhibition of growth.

Research Findings:

In vitro studies have shown that certain piperazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings suggest that this compound may share similar properties.

2.3 Neuropharmacological Effects

The piperazine ring in this compound is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities.

Example:

A derivative was shown to enhance serotonin receptor activity, which could lead to improved mood regulation . This points towards a potential application of N-phenyl derivatives in treating mood disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation: The imidazole moiety may interact with various receptors, influencing signaling pathways.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in tumor growth or microbial metabolism.

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Continued exploration into its pharmacological properties may yield valuable insights into its potential therapeutic applications across various medical fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of p-tolyl-substituted aldehydes with appropriate amines under acidic conditions. Piperazine integration is achieved through nucleophilic substitution or coupling reactions. Key intermediates (e.g., 1-(p-tolyl)-1H-imidazol-2-ylpiperazine) are validated using FT-IR (to confirm functional groups like C=O and N-H), NMR (¹H and ¹³C for structural elucidation), and LC-MS (to verify molecular weight). For example, highlights the use of deuterated solvents (DMSO-d₆) and coupling constants in NMR to confirm stereochemistry .

Q. How is the purity of the compound assessed, and what analytical techniques are critical for quality control?

- Methodological Answer : Purity is assessed via HPLC (using C18 columns and UV detection at 254 nm) and elemental analysis (CHNS). Discrepancies between calculated and experimental elemental composition (>0.4% deviation) indicate impurities. Melting point determination (e.g., using a Büchi apparatus) further validates crystallinity. emphasizes LC-MS for detecting side products like unreacted maleimide in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.